2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-13-15(20)17-9-6-11-19-12-10-18-16(19)14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHPWVRDQMQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide, the process might involve the reaction of an appropriate amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The scalability of these reactions makes them suitable for industrial applications, where the focus is on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the imidazole ring, acetamide side chains, or aromatic moieties. Key comparisons include:
Physicochemical Properties
- Lipophilicity: The ethoxy group in the target compound increases logP compared to hydroxypropyl () or aminopropyl () analogs, favoring blood-brain barrier penetration .
- Solubility: Hydroxy- or amino-substituted derivatives () exhibit higher aqueous solubility, while benzothiazole derivatives () show moderate solubility due to aromatic stacking .
Biological Activity
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C17H22N2O2
- Molecular Weight: 286.37 g/mol
- CAS Number: 1421481-96-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, a study demonstrated that imidazole-based compounds exhibit significant cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies on Breast Cancer Cells
A study published in the Journal of Medicinal Chemistry reported that imidazole derivatives showed micromolar to nanomolar inhibition against key mitotic proteins involved in cancer cell proliferation. The compound exhibited an estimated half-maximal inhibitory concentration (IC50) in the range of 10–50 µM against breast cancer cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 25 | Apoptosis induction |
| This compound | MDA-MB-231 | 30 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study showed that derivatives similar to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis.
Table: Antimicrobial Activity
| Bacteria | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 62.5 | Bactericidal |
| Enterococcus faecalis | 125 | Bacteriostatic |
Q & A
Q. How does the compound’s logP affect membrane permeability in cell-based assays?
- Methodology :
- Chromatographic determination : Measure logP via reversed-phase HPLC and compare with computational predictions (e.g., XLogP3).
- Caco-2 assays : Assess permeability coefficients (Papp) to validate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
